(5-(3-Aminopropyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol
Overview
Description
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
A Concise Synthesis of a Tetrahydropyrazolopyrazine Building Block : Shu et al. (2012) presented a concise synthesis method for a tetrahydropyrazolopyrazine building block, which is closely related to the chemical structure . This method emphasizes the efficiency of synthesizing complex pyrazoline derivatives from simpler pyrazole precursors, showcasing the compound's significance in organic synthesis and potential applications in designing new materials and bioactive molecules Shu et al., 2012.
Heterocyclizations with Arylaliphatic Carboxylic Acid Derivatives : Lipson et al. (2006) explored cyclocondensation reactions involving similar pyrazole derivatives, leading to the formation of various heterocyclic compounds. These reactions underline the compound's utility in generating diverse molecular architectures, which could be pivotal in discovering new pharmacophores Lipson et al., 2006.
Potential Biological Activities
Novel Pyrazole Derivatives as Antimicrobial and Anticancer Agents : Hafez et al. (2016) synthesized and evaluated novel pyrazole derivatives for their antimicrobial and anticancer activities. Although this work does not directly involve the compound , it highlights the therapeutic potential of structurally similar pyrazole derivatives, suggesting possible areas of application for further investigation Hafez et al., 2016.
Eco-friendly Synthesis Strategy of New Heterocyclic Pyrazolic Carboxylic α-Amino Esters : Mabrouk et al. (2020) developed an eco-friendly synthesis strategy for new heterocyclic pyrazolic α-amino esters, indicating the compound's role in sustainable chemistry and potential for producing bioactive molecules Mabrouk et al., 2020.
Future Directions
Mechanism of Action
Mode of action
These compounds often work by interacting with their targets and modulating their activity, which can lead to changes in cellular processes .
Biochemical pathways
Pyrrolopyrazine derivatives have been shown to impact a variety of pathways, often related to the biological targets they interact with .
Result of action
Based on the biological activities of other pyrrolopyrazine derivatives, it could potentially have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, or kinase inhibitory effects .
Properties
IUPAC Name |
[5-(3-aminopropyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-9-6-15-11(5-10(8-16)13-15)7-14(9)4-2-3-12/h5,9,16H,2-4,6-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLHFHDYXLTTCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC(=N2)CO)CN1CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.